

# The Discovery and Synthesis of Ynt-185: A Technical Guide

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## Compound of Interest

Compound Name: Ynt-185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **Ynt-185**, a non-peptide, selective orexin type-2 receptor (OX2R) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of orexin receptor agonists, particularly for the treatment of narcolepsy and other sleep-wake disorders.

## Introduction

**Ynt-185** is a small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R).[1][2][3] Orexins are neuropeptides that play a crucial role in regulating wakefulness, and their deficiency is a primary cause of the sleep disorder narcolepsy.[2][4][5] **Ynt-185** was developed by researchers at the University of Tsukuba as a potential therapeutic agent that can mimic the action of endogenous orexins.[4][5] This compound has been shown to penetrate the blood-brain barrier and ameliorate symptoms in mouse models of narcolepsy, making it a significant lead compound in the development of treatments for this condition.[1][6][7]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ynt-185**.

Property	Value	Reference
Chemical Name	3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride	[8]
Molecular Formula	C <sub>33</sub> H <sub>37</sub> N <sub>5</sub> O <sub>5</sub> S·2HCl	[8]
Molecular Weight	688.66 g/mol	[8]
CAS Number	1804978-82-2	[8]
Purity	≥98% (HPLC)	[8]
Solubility	Water (68.87 mg/mL, 100 mM), DMSO (68.87 mg/mL, 100 mM)	[8]
Storage	Store at -20°C	[8]

## In Vitro Pharmacology

**Ynt-185** has been characterized in vitro for its activity at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells. The following table summarizes its potency and selectivity.

Parameter	OX <sub>1</sub> R	OX <sub>2</sub> R	Selectivity (OX <sub>1</sub> R/OX <sub>2</sub> R)	Reference
EC <sub>50</sub> (μM)	2.75	0.028	~98-fold	[1][3][8]

## In Vivo Pharmacology

The efficacy of **Ynt-185** has been demonstrated in various mouse models of narcolepsy. The following table summarizes the key in vivo experiments and their outcomes.

Animal Model	Administration Route	Dosage	Key Outcomes	Reference
Wild-type Mice	Intraperitoneal (i.p.)	20-40 mg/kg	Increased wakefulness.	[1][3]
Wild-type Mice	Intracerebroventricular (i.c.v.)	300 nmol	Significantly increased wake time for 3 hours and decreased NREM sleep time.	[1][3]
Orexin Knockout (OXKO) Mice	Intraperitoneal (i.p.)	40 and 60 mg/kg	Significantly increased the latency to the first sleep-onset REM (SOREM) period.	[1]
Orexin/Ataxin-3 Mice	Intraperitoneal (i.p.)	40 mg/kg	Significantly decreased the frequency of chocolate-induced SOREMs for 3 hours.	[1]

## Synthesis

While a detailed, step-by-step synthesis protocol for **Ynt-185** is not publicly available in the provided search results, the discovery of **Ynt-185** was the result of a lead optimization process from a hit compound.[4] The synthesis is described in the primary literature by Nagahara T, et al. in the Journal of Medicinal Chemistry (2015).[1] Researchers interested in the specific synthetic route should refer to this publication.

## Experimental Protocols

The following are summaries of the key experimental protocols used to characterize **Ynt-185**. For complete, detailed methodologies, please refer to the primary publications cited.

## In Vitro: Intracellular $\text{Ca}^{2+}$ Mobilization Assay

This assay was used to determine the agonist activity of **Ynt-185** at orexin receptors.[1]

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either human  $\text{OX}_1\text{R}$  or  $\text{OX}_2\text{R}$ .
- General Procedure:
  - Cells are loaded with a calcium-sensitive fluorescent dye.
  - **Ynt-185** is added at various concentrations.
  - The change in intracellular calcium concentration is measured using a fluorescence plate reader.
  - The  $\text{EC}_{50}$  value is calculated from the dose-response curve.

## In Vitro: Electrophysiology in Brain Slices

This method was used to confirm the agonistic effect of **Ynt-185** on neurons that naturally express orexin receptors.[8]

- Tissue: Mouse brain slices containing the tuberomammillary nucleus (TMN), where histaminergic neurons expressing  $\text{OX}_2\text{R}$  are located.
- General Procedure:
  - Brain slices are prepared and maintained in artificial cerebrospinal fluid.
  - Patch-clamp recordings are performed on identified histaminergic neurons.
  - **Ynt-185** is applied to the bath, and changes in neuronal firing rate and membrane potential are recorded.
  - **Ynt-185** was found to depolarize these neurons, consistent with an agonistic effect.[8]

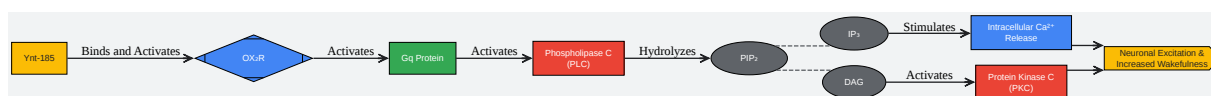
## In Vivo: Evaluation in Narcolepsy Mouse Models

These studies were conducted to assess the therapeutic potential of **Ynt-185** in living animals. [1]

- Animal Models:
  - Orexin knockout (OXKO) mice, which lack the gene for orexin.
  - Orexin/ataxin-3 transgenic mice, in which orexin neurons are progressively lost.
- General Procedure:
  - Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
  - **Ynt-185** or vehicle is administered via the specified route (i.p. or i.c.v.).
  - EEG/EMG data is recorded and analyzed to determine time spent in wakefulness, NREM sleep, and REM sleep.
  - For cataplexy models, the frequency and latency of cataplectic attacks (SOREMs) are quantified.

## Signaling Pathway and Experimental Workflow

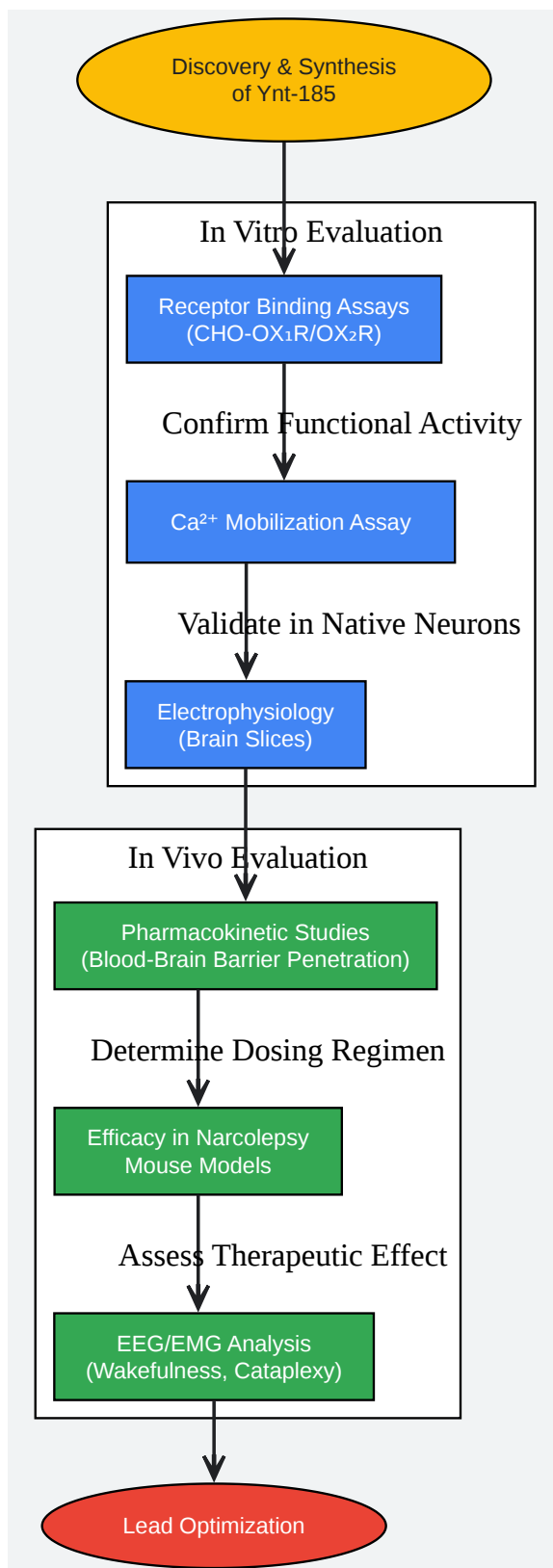
### Orexin 2 Receptor (OX<sub>2</sub>R) Signaling Pathway



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Caption: Simplified signaling pathway of **Ynt-185** acting on the Orexin 2 Receptor (OX<sub>2</sub>R).

## Experimental Workflow for Ynt-185 Evaluation



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Caption: Generalized experimental workflow for the preclinical evaluation of **Ynt-185**.

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- To cite this document: BenchChem. [The Discovery and Synthesis of Ynt-185: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617110#discovery-and-synthesis-of-ynt-185]

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